4-Hydroxytamoxifen

Catalog No.
S548675
CAS No.
68392-35-8
M.F
C26H29NO2
M. Wt
387.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytamoxifen

CAS Number

68392-35-8

Product Name

4-Hydroxytamoxifen

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-

InChI Key

TXUZVZSFRXZGTL-OCEACIFDSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

4'-hydroxytamoxifen, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol, 4-hydroxy-tamoxifen, 4-hydroxytamoxifen, 4-hydroxytamoxifen, (E)-isomer, 4-hydroxytamoxifen, (Z)-isomer, 4-monohydroxytamoxifen, 4-OHT hydrotamoxifen, 4OH-tamoxifen, afimoxifene, hydroxytamoxifen, ICI 79280, para-hydroxytamoxifen, phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-, phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,, tamoxifen metabolite B

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Description

The exact mass of the compound 4-Hydroxytamoxifen is 387.21983 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of stilbenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Tamoxifen Metabolism and Efficacy:

Tamoxifen's effectiveness can vary depending on individual differences in how the body metabolizes it. 4-OHT is a key player in this process. Researchers use 4-OHT to investigate tamoxifen's pharmacokinetics (movement within the body) and pharmacodynamics (effects on the body) [1]. By measuring 4-OHT levels, scientists can gain insights into how well a patient is metabolizing tamoxifen and potentially predict treatment response [1].

Source

Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone): )

Exploring Alternative Delivery Methods for Tamoxifen:

Oral tamoxifen can have side effects like blood clots and hot flashes. Researchers are exploring alternative delivery methods, such as topical gels containing 4-OHT, that might minimize these side effects. Studies comparing oral tamoxifen to topical 4-OHT investigate if the metabolite can deliver similar therapeutic effects in breast tissue while reducing systemic exposure [2].

Source

A Randomized Phase II Presurgical Trial of Transdermal 4-Hydroxytamoxifen Gel versus Oral Tamoxifen in Women with Ductal Carcinoma In Situ of the Breast:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.8

Exact Mass

387.21983

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AKE3PH0IML

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (97.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Afimoxifene is a tamoxifen metabolite with both estrogenic and anti-estrogenic effects. Afimoxifene has a higher affinity for the estrogen receptor than tamoxifen, and functions as an antagonist in breast cancer cells.

MeSH Pharmacological Classification

Selective Estrogen Receptor Modulators

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

174592-47-3

Wikipedia

(Z)-4-hydroxytamoxifen
4-hydroxytamoxifen

Dates

Modify: 2023-08-15
1: Hui RC, Francis RE, Guest SK, Costa JR, Gomes AR, Myatt SS, Brosens JJ, Lam EW. Doxorubicin activates FOXO3a to induce the expression of multidrug resistance gene ABCB1 (MDR1) in K562 leukemic cells. Mol Cancer Ther. 2008 Mar;7(3):670-8. PubMed PMID: 18347152.
2: Yu D, Carroll M, Thomas-Tikhonenko A. p53 status dictates responses of B lymphomas to monotherapy with proteasome inhibitors. Blood. 2007 Jun 1;109(11):4936-43. Epub 2007 Feb 6. PubMed PMID: 17284530; PubMed Central PMCID: PMC1885530.
3: Sadler TM, Gavriil M, Annable T, Frost P, Greenberger LM, Zhang Y. Combination therapy for treating breast cancer using antiestrogen, ERA-923, and the mammalian target of rapamycin inhibitor, temsirolimus. Endocr Relat Cancer. 2006 Sep;13(3):863-73. PubMed PMID: 16954435.
4: Murata S, Kominsky SL, Vali M, Zhang Z, Garrett-Mayer E, Korz D, Huso D, Baker SD, Barber J, Jaffee E, Reilly RT, Sukumar S. Ductal access for prevention and therapy of mammary tumors. Cancer Res. 2006 Jan 15;66(2):638-45. PubMed PMID: 16423990.
5: Kisanga ER, Moi LL, Gjerde J, Mellgren G, Lien EA. Induction of hepatic drug-metabolising enzymes and tamoxifen metabolite profile in relation to administration route during low-dose treatment in nude rats. J Steroid Biochem Mol Biol. 2005 Apr;94(5):489-98. Epub 2005 Apr 7. PubMed PMID: 15876414.
6: Maillard S, Ameller T, Gauduchon J, Gougelet A, Gouilleux F, Legrand P, Marsaud V, Fattal E, Sola B, Renoir JM. Innovative drug delivery nanosystems improve the anti-tumor activity in vitro and in vivo of anti-estrogens in human breast cancer and multiple myeloma. J Steroid Biochem Mol Biol. 2005 Feb;94(1-3):111-21. Epub 2005 Jan 27. PubMed PMID: 15862956.
7: Demaria S, Santori FR, Ng B, Liebes L, Formenti SC, Vukmanovic S. Select forms of tumor cell apoptosis induce dendritic cell maturation. J Leukoc Biol. 2005 Mar;77(3):361-8. Epub 2004 Nov 29. PubMed PMID: 15569694.
8: Monteiro JP, Martins JD, Luxo PC, Jurado AS, Madeira VM. Molecular mechanisms of the metabolite 4-hydroxytamoxifen of the anticancer drug tamoxifen: use of a model microorganism. Toxicol In Vitro. 2003 Oct-Dec;17(5-6):629-34. PubMed PMID: 14599455.
9: Cruz Silva MM, Madeira VM, Almeida LM, Custódio JB. Hydroxytamoxifen interaction with human erythrocyte membrane and induction of permeabilization and subsequent hemolysis. Toxicol In Vitro. 2001 Dec;15(6):615-22. PubMed PMID: 11698160.
10: Montano MM, Katzenellenbogen BS. The quinone reductase gene: a unique estrogen receptor-regulated gene that is activated by antiestrogens. Proc Natl Acad Sci U S A. 1997 Mar 18;94(6):2581-6. PubMed PMID: 9122238; PubMed Central PMCID: PMC20131.

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